molecular formula C15H14S B14212226 1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene CAS No. 581050-28-4

1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene

Cat. No.: B14212226
CAS No.: 581050-28-4
M. Wt: 226.3 g/mol
InChI Key: WJOKFWZUJLFTNY-UHFFFAOYSA-N
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Description

1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene is an organic compound characterized by the presence of a phenylsulfanyl group attached to a benzene ring, which is further substituted with a prop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene typically involves the following steps:

    Formation of the Phenylsulfanyl Group: This can be achieved by reacting thiophenol with a suitable halogenated benzene derivative under basic conditions.

    Introduction of the Prop-1-en-1-yl Group: The prop-1-en-1-yl group can be introduced via a Heck reaction, where a halogenated benzene derivative is reacted with propene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The double bond in the prop-1-en-1-yl group can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated hydrocarbons.

    Substitution: Nitrobenzene derivatives, halobenzene derivatives.

Scientific Research Applications

1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene depends on its specific application. For example, in biological systems, it may interact with enzymes or proteins through its phenylsulfanyl group, potentially inhibiting their activity. The prop-1-en-1-yl group may also participate in interactions with other molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylpropene: Similar structure but lacks the phenylsulfanyl group.

    Styrene: Contains a vinyl group instead of the prop-1-en-1-yl group.

    Thiophenol: Contains a phenylsulfanyl group but lacks the prop-1-en-1-yl group.

Uniqueness

1-(Phenylsulfanyl)-2-(prop-1-en-1-yl)benzene is unique due to the combination of the phenylsulfanyl and prop-1-en-1-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

581050-28-4

Molecular Formula

C15H14S

Molecular Weight

226.3 g/mol

IUPAC Name

1-phenylsulfanyl-2-prop-1-enylbenzene

InChI

InChI=1S/C15H14S/c1-2-8-13-9-6-7-12-15(13)16-14-10-4-3-5-11-14/h2-12H,1H3

InChI Key

WJOKFWZUJLFTNY-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=CC=C1SC2=CC=CC=C2

Origin of Product

United States

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